
1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperazine moiety
Métodos De Preparación
The synthesis of 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the fluorine or trifluoromethyl groups.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)benzyl)piperazine: This compound lacks the fluorine atom at the 2-position, which may result in different chemical and biological properties.
1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.
1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine:
Propiedades
Fórmula molecular |
C12H14F4N2 |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
1-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14F4N2/c13-11-9(8-18-6-4-17-5-7-18)2-1-3-10(11)12(14,15)16/h1-3,17H,4-8H2 |
Clave InChI |
GCBDIKYBADYXDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C(=CC=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



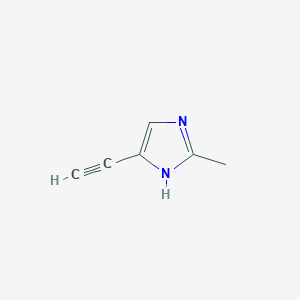


![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
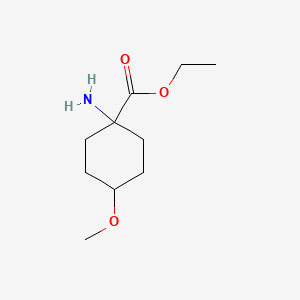
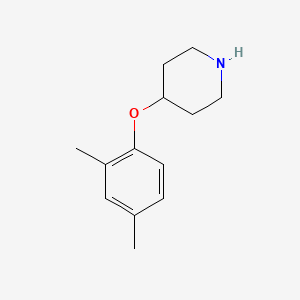
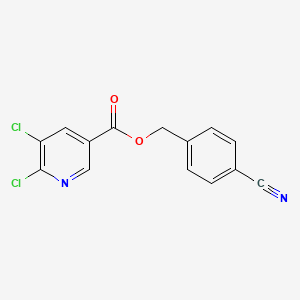
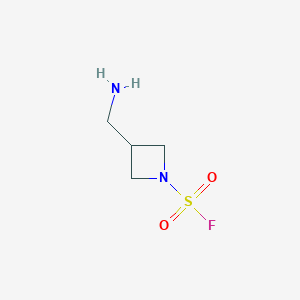
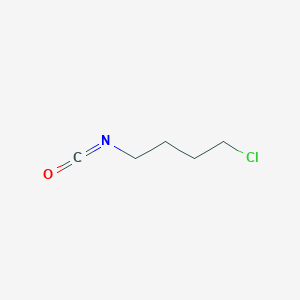
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
